[{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
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Overview
Description
The compound appears to contain a bicyclic heptane structure, an amine group, a phenyl group, and a carboxylic acid group. The bicyclic heptane structure is a common motif in many natural products and pharmaceuticals due to its rigid structure and ability to readily undergo chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic heptane structure, followed by the introduction of the amine and carboxylic acid functionalities. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, contains a bicyclic heptane structure, which is a type of cycloalkane that consists of two three-membered rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine and carboxylic acid groups. Amines are basic and can participate in a variety of reactions, including nucleophilic substitutions and eliminations. Carboxylic acids are acidic and can undergo reactions such as esterification and amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid could result in the compound being a solid at room temperature, and it might be soluble in polar solvents due to the ability of the carboxylic acid and amine groups to form hydrogen bonds .Scientific Research Applications
Anticonvulsant, Hypoglycemic, and Anti-Inflammatory Potential
- A study explored derivatives of 1,7,7-trimethyl-bicyclo[2.2.1]heptane, closely related to the queried compound, demonstrating significant anticonvulsant protection against seizures, hypoglycemic activity, and anti-inflammatory potential without ulcerogenicity (Aboul-Enein et al., 2006).
Chemical Reactions and Synthesis
- Research has been conducted on the reactions of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine, a related compound, with various ethers, leading to the synthesis of new amino alcohols. The study provided insights into the reaction mechanism and regioselectivity of these transformations (Kas’yan et al., 2011).
Polymerization and Material Science
- The synthesis of amino acid-derived norbornene monomers for the creation of amphiphilic block copolymers was studied. These copolymers, related to the queried compound, can form reverse micelles and have applications in material science (Sutthasupa et al., 2008).
Catalytic Reactions
- Investigations into the catalytic reactions involving derivatives of norbornene, similar to the compound , have shown relevance to metal-catalyzed addition polymerization of functionalized norbornenes. This research has implications for the development of new polymeric materials (Reinmuth et al., 1996).
Flame-Retardant and Thermally Stable Polymers
- The synthesis of novel poly(amideimide)s derived from N,N′-(bicyclo[2,2,2]oct-7-ene-tetracarboxylic)-bis-L-amino acids, structurally related to the queried compound, was explored. These polymers have flame-retardant and thermal stability properties, making them potentially useful in various industrial applications (Faghihi et al., 2009).
Future Directions
Properties
IUPAC Name |
2-(N-[2-(2-bicyclo[2.2.1]hept-5-enylmethylamino)-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17(19-10-15-9-13-6-7-14(15)8-13)11-20(12-18(22)23)16-4-2-1-3-5-16/h1-7,13-15H,8-12H2,(H,19,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZAHIGHBUQZJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CNC(=O)CN(CC(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142012 |
Source
|
Record name | N-[2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl]-N-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301142012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186647-62-0 |
Source
|
Record name | N-[2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl]-N-phenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186647-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl]-N-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301142012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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